6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,2,3,4-tetrahydroquinoline, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly noteworthy .Physical and Chemical Properties Analysis
6-Methyl-1,2,3,4-tetrahydroquinoline, a related compound, is described as yellowish crystals with a strong, civet-like odor. It is soluble in 2 parts of 80% alcohol .Scientific Research Applications
X-ray Mapping and Crystal Structures
The study of substituted tetrahydroquinolines, including 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline, through X-ray diffraction reveals the significance of these compounds in understanding heterocyclic chemistry and structural analysis. Albov et al. (2004) provide detailed analysis on the crystal structures of several substituted tetrahydroquinolines, highlighting their importance in the field of crystallography and materials science. These compounds exhibit diverse crystal packing motifs, which are essential for designing new materials with specific properties (Albov, Rybakov, Babaev, & Aslanov, 2004).
Antimicrobial and Pharmacological Applications
Murugavel et al. (2018) explored the pharmacological, antimicrobial, and molecular modeling of novel isomer quinoline derivatives, emphasizing the structural and spectroscopic characteristics of these compounds. Their research highlights the potential of quinoline derivatives in the development of new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains. The study provides insights into the structural basis of their activity and opens avenues for further pharmacological exploration (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Antioxidant Activity and DNA Binding
The synthesis and evaluation of chloroquinoline derivatives for their antioxidant and CT-DNA binding capabilities illustrate the multifaceted applications of these compounds beyond their antimicrobial properties. Murugavel, Stephen, Subashini, and Ananthakrishnan (2017) demonstrated that chloroquinoline derivatives possess significant antioxidant activity and the ability to interact with DNA, suggesting their potential in therapeutic applications and as tools for studying DNA interactions. These findings underline the versatility of quinoline derivatives in biomedical research, offering promising avenues for drug development and the study of DNA-binding agents (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a similar class of compounds, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs have been reported to interact with their targets in a way that results in a range of biological activities
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 181.66, a predicted density of 1.106±0.06 g/cm3, and a predicted boiling point of 259.1±39.0 °C . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiq analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
While specific future directions for 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline are not mentioned in the sources, it is known that tetrahydroisoquinolines (THIQ), a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .
Properties
IUPAC Name |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDORSIRUQBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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